JNJ-39327041

GPCR Antagonism Cardiovascular Research Urotensin-II

Procure JNJ-39327041 for hypothesis-driven preclinical research. This chiral (R)-isoindole-piperazine was originally developed as a urotensin-II receptor antagonist and explored in oncology models, making it a strategic probe for UT receptor signaling studies or SAR analysis. Unlike generic kinase inhibitors, its defined stereochemistry and high LogP provide a unique tool for medicinal chemistry optimization. Ideal as a reference compound in kinase profiling panels or mCRPC xenograft models. Note: Quantitative comparative data is limited; validate potency empirically. Supplied exclusively for laboratory use.

Molecular Formula C31H42N6O5S
Molecular Weight 610.8 g/mol
CAS No. 1093069-32-9
Cat. No. B1673018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-39327041
CAS1093069-32-9
SynonymsJNJ-39327041;  JNJ 39327041;  JNJ39327041.
Molecular FormulaC31H42N6O5S
Molecular Weight610.8 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC
InChIInChI=1S/C31H42N6O5S/c1-6-35-15-17-36(18-16-35)27-10-7-9-24-25(27)20-37(31(24)38)26(23-12-13-28(41-4)29(19-23)42-5)11-8-14-32-43(39,40)30-21-34(3)22(2)33-30/h7,9-10,12-13,19,21,26,32H,6,8,11,14-18,20H2,1-5H3/t26-/m1/s1
InChIKeyDVEFPFWCRFYKTG-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-39327041: A Research-Grade Bioactive Molecule for Kinase and GPCR Target Exploration


JNJ-39327041 (CAS: 1093069-32-9) is a research-grade bioactive small molecule, originally developed by Johnson & Johnson as part of a urotensin-II receptor antagonist program [1]. It belongs to the isoindole-piperazine chemical class and has been associated with exploratory oncology applications, particularly in metastatic castration-resistant prostate cancer (mCRPC) [2]. The compound exists as a defined chiral entity with a single stereocenter ((R)-configuration), is not approved for human therapeutic use, and is supplied for preclinical research purposes only [3].

JNJ-39327041: Evidence Gaps Preclude Direct Comparison with Peer Compounds


Generic substitution is not applicable as JNJ-39327041 is a unique research tool compound. However, critical evidence required for scientific selection against its closest analogs—such as head-to-head potency data (IC50/Ki), target selectivity profiles, or in vivo pharmacokinetic benchmarks—is absent from publicly available literature and authoritative databases. Users should note that the compound's development in oncology (mCRPC) and its original designation as a urotensin-II antagonist appear to derive from limited internal discovery data, not peer-reviewed comparative studies [1]. Without quantitative differentiation, procurement decisions must be based on the specific structural or target hypotheses of individual research programs, rather than proven superiority over in-class alternatives.

JNJ-39327041 Procurement Evidence: Evaluable Differentiation Dimensions and Data Constraints


Original Therapeutic Target Hypothesis: Urotensin-II Receptor Antagonism Versus MET Kinase Inhibition

JNJ-39327041 was originally classified in the AdisInsight database as a urotensin-II receptor antagonist, distinguishing it from the MET kinase inhibitor class that includes close structural analogs like JNJ-38877605 [1]. In contrast, JNJ-38877605 is a well-documented ATP-competitive c-Met inhibitor with an IC50 of 4 nM and >600-fold selectivity over 200 other kinases . This target discrepancy implies that JNJ-39327041 and JNJ-38877605 are not interchangeable research tools; the former is relevant for GPCR pathway studies, while the latter is a validated probe for MET-driven oncology models. No quantitative potency data (IC50/Ki) is available for JNJ-39327041 at either the urotensin-II receptor or any kinase target, representing a critical evidence gap for procurement decisions.

GPCR Antagonism Cardiovascular Research Urotensin-II Drug Discovery

Clinical Development Status: Phase 1 in mCRPC as a Differentiator from Discontinued Analogs

JNJ-39327041 advanced to a Phase 1 clinical trial evaluating safety, pharmacokinetics, and preliminary activity in patients with metastatic castration-resistant prostate cancer (mCRPC) [1]. This represents a distinct development trajectory compared to JNJ-38877605, which entered Phase 1 for solid tumors but was discontinued, and also differs from the preclinical-only status of the tool compound PHA-665752 . The mCRPC trial provides a specific patient population context for JNJ-39327041, albeit without published efficacy data. However, the absence of subsequent development updates since 2010 suggests the program was terminated, limiting the utility of this evidence for current procurement decisions [2].

Prostate Cancer Phase 1 Clinical Trial mCRPC Oncology

Physicochemical Profile: Computational Parameters for Solubility and Permeability Estimation

JNJ-39327041 exhibits a calculated LogP of 4.755 and a topological polar surface area (tPSA) of 117.62 Ų [1]. In comparison, JNJ-38877605 has a lower LogP (approximately 2.5-3.0 estimated from structure) and a higher tPSA (approximately 90-100 Ų). These differences suggest that JNJ-39327041 possesses higher predicted lipophilicity and a moderately higher polar surface area, which may translate to distinct in vitro handling requirements (e.g., DMSO solubility) and altered passive membrane permeability compared to the more polar JNJ-38877605. These are computational predictions only and require empirical validation.

Drug-likeness LogP tPSA ADME Prediction

Stereochemical Integrity: A Defined Chiral Center with Potential Implications for Target Engagement

JNJ-39327041 possesses a single defined stereocenter at the 4-position of the butyl linker, with the (R)-configuration explicitly specified in the IUPAC name [1]. This contrasts with racemic mixtures or undefined stereoisomers sometimes encountered in research chemical supply. While no comparative data on the activity of the (S)-enantiomer or the racemate of JNJ-39327041 are publicly available, it is a fundamental principle of medicinal chemistry that chirality can profoundly impact target binding, off-target effects, and metabolic stability. Procuring the (R)-enantiomer ensures consistency with any unpublished data from the original development program, whereas using a racemate would introduce an uncontrolled variable.

Chirality Enantiomeric Purity Stereochemistry Structure-Activity Relationship

Valid Research Use Cases for JNJ-39327041 Based on Available Evidence


Investigating Urotensin-II Receptor (UT) Signaling Pathways

Given its original classification as a urotensin-II receptor antagonist, JNJ-39327041 may be used as a pharmacological probe in vitro to study UT receptor-mediated signaling cascades, calcium mobilization, or gene expression changes in cardiovascular or renal cell models [1]. Users must validate target engagement and potency empirically in their specific assay system.

Metastatic Castration-Resistant Prostate Cancer (mCRPC) Model Development

Researchers developing novel therapies for mCRPC may use JNJ-39327041 as a reference compound or positive control in cell-based or xenograft models, given its prior Phase 1 evaluation in this indication [2]. However, the lack of published efficacy data means its utility is limited to hypothesis-generating experiments or as a comparator for in-house developed compounds targeting the same (unconfirmed) mechanism.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

The isoindole-piperazine core of JNJ-39327041, featuring a defined chiral center, makes it a useful starting point or reference compound for medicinal chemists exploring SAR around this chemotype [3]. Its physicochemical properties (high LogP, moderate tPSA) can guide the design of analogs with improved solubility or target selectivity.

Kinase Profiling Assays (Hypothesis-Driven)

Despite its primary annotation as a urotensin-II antagonist, the structural similarity of JNJ-39327041 to ATP-competitive kinase inhibitors like JNJ-38877605 warrants its inclusion in broad kinase profiling panels . This is a hypothesis-driven application to identify potential off-target kinase activities or to explore the polypharmacology of the isoindole-piperazine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-39327041

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.